molecular formula C25H31Br3 B12297884 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene

2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene

Cat. No.: B12297884
M. Wt: 571.2 g/mol
InChI Key: NXZLCKGNRSHEGW-UHFFFAOYSA-N
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Description

2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of bromine atoms at the 2-position and on the hexyl side chains attached to the 9-position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-9H-fluorene and 1,6-dibromohexane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

    Procedure: 2-bromo-9H-fluorene is deprotonated using KOH in a two-phase mixture of water and 1,6-dibromohexane. .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and light emission. The bromine atoms and the fluorene core contribute to the compound’s ability to participate in electronic interactions and form stable conjugated systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene is unique due to the specific placement of bromine atoms, which can influence its reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .

Properties

Molecular Formula

C25H31Br3

Molecular Weight

571.2 g/mol

IUPAC Name

2-bromo-9,9-bis(6-bromohexyl)fluorene

InChI

InChI=1S/C25H31Br3/c26-17-9-3-1-7-15-25(16-8-2-4-10-18-27)23-12-6-5-11-21(23)22-14-13-20(28)19-24(22)25/h5-6,11-14,19H,1-4,7-10,15-18H2

InChI Key

NXZLCKGNRSHEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2(CCCCCCBr)CCCCCCBr)C=C(C=C3)Br

Origin of Product

United States

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